molecular formula C29H27N3O2 B3737289 (2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5,5-dimethyl-3-(4-phenyldiazenylphenyl)iminocyclohexan-1-one

(2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5,5-dimethyl-3-(4-phenyldiazenylphenyl)iminocyclohexan-1-one

Cat. No.: B3737289
M. Wt: 449.5 g/mol
InChI Key: YVHJZSAMORHFHZ-VWXFQSEYSA-N
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Description

(2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5,5-dimethyl-3-(4-phenyldiazenylphenyl)iminocyclohexan-1-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5,5-dimethyl-3-(4-phenyldiazenylphenyl)iminocyclohexan-1-one involves multiple steps, including the formation of the cyclohexanone ring, introduction of the phenyl groups, and the formation of the enylidene and iminocyclohexanone moieties. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5,5-dimethyl-3-(4-phenyldiazenylphenyl)iminocyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The enylidene moiety can be reduced to form a saturated alkyl chain.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the enylidene moiety would produce an alkane.

Scientific Research Applications

(2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5,5-dimethyl-3-(4-phenyldiazenylphenyl)iminocyclohexan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5,5-dimethyl-3-(4-phenyldiazenylphenyl)iminocyclohexan-1-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5,5-dimethyl-3-(4-phenyldiazenylphenyl)iminocyclohexan-1-one
  • This compound

Uniqueness

This compound is unique due to its specific structure, which includes multiple functional groups that can participate in various chemical reactions

Properties

IUPAC Name

(2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5,5-dimethyl-3-(4-phenyldiazenylphenyl)iminocyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O2/c1-29(2)19-25(28(27(34)20-29)26(33)18-13-21-9-5-3-6-10-21)30-22-14-16-24(17-15-22)32-31-23-11-7-4-8-12-23/h3-18,33H,19-20H2,1-2H3/b18-13+,28-26+,30-25?,32-31?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHJZSAMORHFHZ-VWXFQSEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=C(C=CC4=CC=CC=C4)O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)/C(=C(/C=C/C4=CC=CC=C4)\O)/C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5,5-dimethyl-3-(4-phenyldiazenylphenyl)iminocyclohexan-1-one
Reactant of Route 2
(2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5,5-dimethyl-3-(4-phenyldiazenylphenyl)iminocyclohexan-1-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5,5-dimethyl-3-(4-phenyldiazenylphenyl)iminocyclohexan-1-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5,5-dimethyl-3-(4-phenyldiazenylphenyl)iminocyclohexan-1-one
Reactant of Route 5
Reactant of Route 5
(2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5,5-dimethyl-3-(4-phenyldiazenylphenyl)iminocyclohexan-1-one
Reactant of Route 6
(2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5,5-dimethyl-3-(4-phenyldiazenylphenyl)iminocyclohexan-1-one

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